Anthracene-1-carbonyl chloride
Description
Properties
IUPAC Name |
anthracene-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO/c16-15(17)13-7-3-6-12-8-10-4-1-2-5-11(10)9-14(12)13/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFDUNLQGOTKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482853 | |
| Record name | anthracenoylchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42442-96-6 | |
| Record name | anthracenoylchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Chlorination of Anthracene-1-carboxylic Acid
The most straightforward method to prepare anthracene-1-carbonyl chloride is the chlorination of anthracene-1-carboxylic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This method involves:
- Reacting anthracene-1-carboxylic acid with excess thionyl chloride under reflux.
- Removal of by-products (SO2 and HCl gases) to drive the reaction to completion.
- Isolation of the acyl chloride as a reactive liquid or solid, depending on conditions.
This method is widely used due to its simplicity and relatively mild conditions, but it requires the availability of pure anthracene-1-carboxylic acid as a precursor.
Multi-Step Synthesis from Anthracene via Anthraquinone Derivatives
A more complex but historically significant route involves multiple steps starting from anthracene, as described by Golden et al. (1972):
- Oxidation of anthracene to anthraquinone.
- Nitration of anthraquinone to yield dinitroanthraquinone derivatives.
- Chlorination of dinitroanthraquinone using gas-phase chlorine to produce dichloroanthraquinone.
- Conversion of dichloroanthraquinone to chloro-cyano derivatives via copper cyanide.
- Hydrolysis of the cyano group to carboxylic acid.
- Hydrolysis of chlorine to yield hydroxy derivatives.
- Finally, conversion of the carboxylic acid to the corresponding acyl chloride.
This method, while effective, involves harsh reagents such as oleum, nitric acid, chlorine gas, and potassium hydroxide, and requires high temperatures and multiple purification steps. It also relies on anthracene derived from fossil sources, raising environmental concerns.
Catalytic and Metal-Mediated Synthetic Routes
Recent advances in anthracene derivative synthesis involve catalytic methods that can be adapted for acyl chloride preparation:
- Palladium-catalyzed tandem C-H activation and carbonylation reactions enable selective functionalization of anthracene frameworks, potentially facilitating direct introduction of carbonyl chloride groups.
- Zinc-catalyzed coupling reactions and Friedel-Crafts type cyclizations provide routes to functionalized anthracene derivatives that can be converted into acyl chlorides.
- Microwave-assisted and rhodium-catalyzed oxidative benzannulation reactions offer efficient synthesis of substituted anthracenes, which can be further functionalized.
While these methods are primarily aimed at constructing anthracene cores and derivatives, they provide frameworks that can be modified to introduce carbonyl chloride functionalities under suitable conditions.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Classical Chlorination | Anthracene-1-carboxylic acid | Thionyl chloride or PCl5, reflux | Simple, direct, widely used | Requires pure carboxylic acid precursor |
| Multi-Step Synthesis (Golden et al.) | Anthracene | Oxidation, nitration, chlorination, cyanation, hydrolysis, chlorination | Produces highly functionalized derivatives | Multi-step, harsh reagents, high temp |
| Palladium-Catalyzed Carbonylation | Propargylic carbonates, alkynes | Pd(OAc)2, PPh3, CO, base | Selective, catalytic, milder conditions | Requires catalyst optimization |
| Zinc-Catalyzed Coupling and Friedel-Crafts Cyclization | Anthraquinones | Zn catalyst, Suzuki-Miyaura conditions | Efficient, good yields | Specific to diaryl anthracenes |
| Microwave-Assisted Cyclotrimerization | Bis(propargyl)benzenes | Ni or Co catalysts, microwave irradiation | Rapid, high yield | Requires specialized equipment |
| Rhodium-Catalyzed Oxidative Benzannulation | 1-Adamantoyl-1-naphthylamines | Rh catalyst, Cu(OAc)2, DMF, heat | High efficiency, moderate to good yields | Catalyst cost, reaction condition control |
Research Findings and Perspectives
- The classical chlorination method remains the most practical for preparing this compound when the carboxylic acid is accessible.
- The multi-step approach from anthracene, although historically important, is less favored today due to environmental and operational drawbacks.
- Catalytic methods, especially palladium- and rhodium-catalyzed reactions, represent promising modern alternatives for selective functionalization, potentially enabling more sustainable and efficient syntheses.
- Microwave-assisted methods reduce reaction times and energy consumption, aligning with green chemistry principles.
- Optimization of catalysts, solvents, and reaction conditions continues to be an active area of research to improve yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
Anthracene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the anthracene ring can undergo oxidation under specific conditions to form anthraquinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Aldehydes and Alcohols: Formed by reduction of the carbonyl chloride group.
Anthraquinone Derivatives: Formed by oxidation of the anthracene ring.
Scientific Research Applications
Anthracene-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Material Science: Employed in the preparation of anthracene-based materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Research: Utilized in the synthesis of biologically active molecules, including potential anticancer agents and antimicrobial compounds.
Photophysical Studies: Due to its aromatic structure, it is used in studies related to photophysical properties and light-emitting applications.
Mechanism of Action
The mechanism of action of anthracene-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an acylating agent. The anthracene moiety can also participate in photophysical processes, making it useful in materials science applications .
Comparison with Similar Compounds
9-Anthracenecarbaldehyde
9-Anthracenecarboxylic Acid
1-Naphthylmethyl Chloride
- Molecular Formula : C₁₁H₉Cl
- Molecular Weight : 176.64 g/mol
- Key Differences :
- Smaller aromatic system (naphthalene vs. anthracene).
- Produces derivatives with significantly lower melting points (e.g., N-(6-Acetyl-1,3-benzodioxol-5-yl)-2-(naphthalen-1-yl)acetamide (55) , mp: 89–90°C) compared to anthracene-based analogs .
- Demonstrates how aromatic size and substituent position influence crystallinity and biological activity.
Reactivity and Functional Group Analysis
Impact on Derivative Properties
- Melting Points : this compound-derived amides (e.g., compound 35 ) exhibit higher melting points (>200°C) compared to naphthalene-based analogs (e.g., compound 55 , 89–90°C), attributed to enhanced π-π stacking in the anthracene system .
- Biological Activity : The anthracene moiety may promote interactions with biological targets (e.g., tubulin in antitumor studies), whereas naphthalene derivatives may lack comparable efficacy due to structural differences .
Biological Activity
Anthracene-1-carbonyl chloride, a derivative of anthracene, has garnered attention in the field of medicinal chemistry due to its significant biological activities. This compound is primarily recognized for its potential applications in cancer research, antimicrobial properties, and interactions with biological systems. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the following chemical properties:
- Chemical Formula : C15H9ClO
- Molecular Weight : 252.68 g/mol
- CAS Number : 42442-96-6
These properties contribute to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with cellular components, leading to various biochemical effects. The compound exhibits significant cytotoxicity against cancer cell lines, which may be mediated through the generation of reactive oxygen species (ROS) and induction of apoptosis.
Key Mechanisms:
- Cytotoxicity : Induces cell death in various cancer cell lines.
- Apoptosis Induction : Activates apoptotic pathways involving caspases.
- Antimicrobial Activity : Exhibits inhibitory effects against certain bacterial strains.
Biological Activity Data
The following table summarizes the biological activities and effects observed for this compound in various studies:
Case Studies
-
Cytotoxic Effects on Cancer Cell Lines
- A study demonstrated that this compound significantly reduced cell viability in human lung cancer cells (CH27). The compound's IC50 was determined to be approximately 25 mM, indicating potent cytotoxic effects at higher concentrations.
- Antimicrobial Activity
- Mechanistic Insights
Q & A
Q. What are the common synthetic routes for preparing anthracene-1-carbonyl chloride, and how do reaction conditions influence yield?
this compound is typically synthesized via:
- Friedel-Crafts acylation : Reacting anthracene with phosgene (COCl₂) or acyl chlorides in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, AlCl₃ catalyzes the reaction of anthracene with acyl chlorides in dichloromethane at 0–5°C, yielding ~42% after purification .
- Vilsmeier-Haack reaction : Using phosphoryl chloride (POCl₃) to generate acylated anthracene derivatives (e.g., 9-anthraldehyde), though this method may require additional steps to isolate the carbonyl chloride .
- Direct chlorination : Treating anthracene-1-carboxylic acid with thionyl chloride (SOCl₂) under reflux. Key considerations: Moisture control, stoichiometric ratios of catalysts (e.g., AlCl₃), and reaction time significantly impact yield. Excess catalyst can lead to side reactions like over-acylation .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., δ 7.5–8.7 ppm for anthracene protons) and carbonyl signals (δ ~170 ppm for C=O) .
- Mass spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 384 for anthracene-1-carboxamide derivatives) .
- IR spectroscopy : Strong C=O stretching bands near 1674–1643 cm⁻¹ .
- X-ray crystallography : Resolves molecular packing and confirms regioselectivity in derivatives (e.g., face-to-face dimeric aggregates) .
Advanced Research Questions
Q. How can researchers optimize Friedel-Crafts acylation reactions involving this compound to minimize side products?
- Catalyst tuning : Use stoichiometric AlCl₃ (1:1 ratio with acyl chloride) to avoid excessive electrophilicity, which causes polyacylation .
- Temperature control : Maintain reactions at 0–5°C to suppress competing pathways (e.g., decomposition of AlCl₃ adducts) .
- Purification : Column chromatography (toluene/ethyl acetate gradients) or recrystallization (ethyl acetate) isolates target compounds. Monitor by TLC for intermediates .
- In situ monitoring : Use FT-IR or Raman spectroscopy to track acyl chloride consumption and intermediate stability .
Q. What strategies mitigate this compound’s moisture sensitivity in multi-step syntheses?
- Inert atmosphere : Conduct reactions under argon/nitrogen with anhydrous solvents (e.g., CH₂Cl₂ dried over molecular sieves) .
- Quenching protocols : Add ice-cold water gradually post-reaction to hydrolyze excess reagent while preserving product integrity .
- Derivatization : Convert the chloride to stable intermediates (e.g., amides, esters) immediately after synthesis to reduce decomposition risks .
Q. How should conflicting spectral data for this compound derivatives be resolved?
- Cross-validation : Compare NMR shifts with computational models (e.g., DFT calculations) and reference compounds from peer-reviewed studies .
- Advanced techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals in aromatic regions .
- Literature triangulation : Apply systematic search strategies (e.g., EPA’s TSCA framework) to filter high-confidence studies and exclude non-peer-reviewed sources .
Data Contradiction Analysis
Q. Why do different studies report varying yields for this compound derivatives?
Discrepancies often arise from:
- Catalyst activity : Batch variability in AlCl₃ purity affects reaction efficiency .
- Workup methods : Aggressive extraction (e.g., NaOH washing) may hydrolyze sensitive intermediates, reducing isolated yields .
- Regioselectivity : Anthracene’s symmetry can lead to multiple acylation sites (e.g., 1- vs. 9-position), requiring HPLC or GC-MS to quantify isomer ratios .
Methodological Resources
- Synthetic protocols : Refer to peer-reviewed journals (e.g., Acta Crystallographica, Macromolecules) for reproducible procedures .
- Safety guidelines : Follow OSHA/EPA standards for handling chlorinated reagents and toxic byproducts (e.g., HBr, CO) .
- Data reporting : Adhere to Beilstein Journal of Organic Chemistry standards for experimental detail, ensuring reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
